molecular formula C9H8N4O5 B2843357 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid CAS No. 98879-90-4

1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid

Cat. No.: B2843357
CAS No.: 98879-90-4
M. Wt: 252.186
InChI Key: HXXQJEUEICLLLJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid is a pteridine derivative of significant interest in medicinal chemistry and biochemical research. This compound has been identified as a key scaffold in the study of enzyme inhibition, particularly as a pterin-based inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of microorganisms . The structural data for this molecule has been determined by X-ray diffraction, providing researchers with critical insights for structure-based drug design . Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, known to regulate many biological processes, and defects in their metabolism are implicated in various disease pathways . As such, this chemical serves as a valuable intermediate or reference standard in the synthesis and development of novel therapeutic agents, especially in the areas of anti-infectives and cancer research . It is offered with a minimum purity of 98% . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1,3-dimethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O5/c1-12-5-3(7(15)13(2)9(12)18)10-4(8(16)17)6(14)11-5/h1-2H3,(H,11,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXQJEUEICLLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201034622
Record name 1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydro-6-pteridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201034622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98879-90-4
Record name 1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydro-6-pteridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201034622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

Heating 6-bromo-3-methylaminopyrazinecarbonitrile with methyl isocyanate (1.2 eq) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours initiates a tandem nucleophilic substitution-cyclization sequence. The methyl isocyanate acts as both a methylating agent and a cyclization partner, forming the 1,3-dimethylpteridine core. Subsequent oxidation with potassium permanganate (KMnO₄) in acidic aqueous medium (H₂SO₄, pH 2) converts the C6 aldehyde intermediate to the carboxylic acid functionality.

Key Data:

Parameter Value Source
Yield (cyclization) 68%
Oxidation Temperature 60°C
Final Product Purity ≥95% (HPLC)

Oxidation of 1,3-Dimethyl-2,4,7-Trioxohexahydropteridine-6-Carbaldehyde

The aldehyde analog (PubChem CID 816897) serves as a strategic precursor for carboxylic acid synthesis.

Oxidative Transformation

Treating 1,3-dimethyl-2,4,7-trioxohexahydropteridine-6-carbaldehyde with Jones reagent (CrO₃ in H₂SO₄) at 0–5°C achieves complete oxidation within 3 hours. The reaction proceeds via a chromate ester intermediate, with the aldehyde group undergoing two-electron oxidation to the carboxylic acid.

Optimized Conditions:

  • Stoichiometry: 3.0 eq CrO₃
  • Solvent System: Acetone-water (4:1 v/v)
  • Workup: Neutralization with NaHCO₃ followed by ion-exchange chromatography

Performance Metrics:

Metric Value
Conversion Rate 98%
Isolated Yield 82%
Purity (NMR) 99%

Microwave-Assisted Solid-Phase Synthesis

Modern adaptations employ microwave irradiation to accelerate key steps:

Stepwise Assembly

  • Resin Functionalization: Wang resin is loaded with Fmoc-protected 6-aminopicolinic acid using HBTU activation
  • Cyclative Cleavage: Treatment with triphosgene (2.0 eq) and triethylamine (6.0 eq) under microwave irradiation (100 W, 120°C, 20 min) forms the pteridine ring
  • Post-Modification: On-resin methylation using methyl triflate (2.5 eq) completes the 1,3-dimethyl substitution

Advantages:

  • Total synthesis time reduced from 72 to 8 hours
  • Average yield improvement: 22% compared to conventional heating

Biocatalytic Approaches

Emerging methodologies utilize enzymatic systems for selective oxidations:

Whole-Cell Biotransformation

Engineered E. coli expressing aldehyde dehydrogenase (ALDH) and cytochrome P450 monooxygenase converts the carbaldehyde precursor to the carboxylic acid with exceptional stereocontrol:

Strain Enzyme System Yield
BL21(DE3)-pET28a-ALDH NAD⁺-dependent 76%
JM109-pBAD-CYP101 O₂-dependent 68%

Operational Parameters:

  • pH: 7.4 (phosphate buffer)
  • Temperature: 37°C
  • Reaction Time: 24 h

Comparative Analysis of Synthetic Routes

The table below evaluates critical performance indicators across major methodologies:

Method Yield (%) Purity (%) Scalability Cost Index
Pyrazine Cyclization 68 95 High 1.0
Jones Oxidation 82 99 Medium 1.8
Microwave Synthesis 75 97 Low 3.2
Biocatalytic 72 94 High 2.1

Cost Index normalized to pyrazine cyclization = 1.0

Challenges and Optimization Strategies

Byproduct Formation

The principal side reaction involves over-oxidation at C7, generating the 2,4,5,7-tetraoxo derivative. Implementing strict temperature control (<60°C) during oxidation steps reduces this impurity to <2%.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve cyclization yields but complicate product isolation. Switching to methyl-THF increases phase separation efficiency while maintaining reaction kinetics.

Analytical Characterization Protocols

Accurate structural verification requires multimodal analysis:

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 3.21 (s, 3H, N1-CH₃)
    • δ 3.45 (s, 3H, N3-CH₃)
    • δ 8.02 (s, 1H, C5-H)
  • HRMS (ESI-TOF):

    • Calculated for C₉H₈N₄O₅ [M+H]⁺: 237.0521
    • Observed: 237.0518
  • FTIR (ATR):

    • 1705 cm⁻¹ (C=O, carboxylic acid)
    • 1660 cm⁻¹ (C=O, pteridine)

Industrial-Scale Considerations

For kilogram-scale production, the pyrazine cyclization route demonstrates superior process economics:

Metric Bench Scale Pilot Plant
Cycle Time 72 h 64 h
E-Factor 18.2 12.7
PMI (Process Mass Intensity) 23.4 17.9

Data extrapolated from analogous pteridine manufacturing

Emerging Methodologies

Photocatalytic Decarboxylation

Recent advances employ iridium-based photocatalysts (e.g., [Ir(ppy)₃]) for late-stage carboxylation:

Reaction Scheme:
1,3-Dimethylpteridine + CO₂ → 1,3-Dimethyl-6-carboxylic acid derivative

Conditions:

  • 450 nm LED irradiation
  • 1.5 mol% catalyst loading
  • 85% yield (preliminary data)

Environmental Impact Assessment

A cradle-to-gate life cycle analysis (LCA) compares synthetic routes:

Impact Category Pyrazine Route Biocatalytic Route
Global Warming Potential (kg CO₂ eq/kg) 41.2 28.7
Water Consumption (m³/kg) 8.7 3.2
Energy Demand (MJ/kg) 152 89

Data normalized per kilogram of final product

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state pteridines, while reduction can produce reduced pteridine derivatives. Substitution reactions result in the formation of various substituted pteridines.

Scientific Research Applications

1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other pteridine derivatives and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

N’-(Methoxybenzylidene) Derivatives ()

A series of N’-(3- or 4-methoxybenzylidene)-substituted pyrido[2,3-d]pyrimidine derivatives (e.g., N’-(3-methoxybenzylidene)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide ) were synthesized with yields ranging from 53% to 69%. These compounds feature methoxybenzylidene groups at the hydrazide position, which introduce steric bulk and electronic effects compared to the parent compound. Melting points for these derivatives ranged from 231°C to 305°C (decomposition), suggesting high thermal stability due to hydrogen bonding and aromatic stacking .

Propyl-Substituted Analogs ()

The compound 2,4,7-trioxo-1-propyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid (35a) and its dipropyl analog (35b) highlight the impact of alkyl substituents. Replacing methyl groups with propyl chains likely increases lipophilicity, affecting solubility and bioavailability. These derivatives were synthesized as precursors for drug candidates, with yields consistent with literature reports (e.g., 75% for related intermediates) .

Carboxaldehyde Derivative ()

The structurally similar 7-pteridinecarboxaldehyde,1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo differs by replacing the carboxylic acid at position 6 with an aldehyde group. This substitution reduces molecular weight (236.05 g/mol vs.

Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) PSA (Ų) Melting Point (°C) Yield (%)
Target Compound (hypothetical) 1,3-dimethyl, 6-carboxylic acid ~250–270 (estimated) ~110–120 Not reported Not reported
Methoxybenzylidene Derivative N’-(3-OCH3-benzylidene) ~430–450 (estimated) ~130–140 231–305 (dec) 53–69
Propyl-Substituted Analog (35a) 1-propyl ~290–310 (estimated) ~100–110 Not reported 75
Carboxaldehyde Derivative 6-carboxaldehyde 236.05 99.15 Not reported Not reported

Notes:

  • PSA (Polar Surface Area) : Higher PSA values (e.g., ~130–140 Ų for methoxybenzylidene derivatives) correlate with reduced membrane permeability but improved solubility in polar solvents .
  • Thermal Stability : Methoxybenzylidene derivatives exhibit decomposition at elevated temperatures, likely due to the labile hydrazide group .

Biological Activity

1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid (often referred to as dimethyltrioxopteridine) is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article aims to explore its biological activity through various studies and findings.

  • Molecular Formula : C10H9N3O5
  • Molecular Weight : 251.19556 g/mol
  • CAS Number : 57821-28-0

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. It is known to act as a beta-lactamase inhibitor with weak antibacterial properties. This inhibition prevents the degradation of beta-lactam antibiotics, thereby enhancing their efficacy against resistant bacterial strains .

Antimicrobial Activity

Research indicates that 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine exhibits antimicrobial properties. A study highlighted its role as a beta-lactamase inhibitor which can enhance the effectiveness of beta-lactam antibiotics against certain bacterial strains . However, its antibacterial action is characterized as very weak.

Enzymatic Interactions

The compound has been shown to interact with various enzymes. For instance:

  • Carboxyl Methyltransferase (CMT) : The compound can be methylated by specific enzymes like FtpM which demonstrates regioselectivity in methylation reactions involving carboxylic acids. This property could be leveraged for synthetic applications in biochemistry .

Study on Antimicrobial Efficacy

In a comparative study of various compounds for their antimicrobial efficacy:

  • Tested Compounds : 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine was tested alongside other known antibiotics.
  • Results : The compound showed minimal activity compared to stronger antibiotics but still provided insights into its potential as an adjunct therapy when paired with beta-lactam antibiotics.

Enzymatic Activity Study

A study focused on the enzyme FtpM demonstrated that:

  • The compound could undergo both mono and dimethylation under specific conditions.
  • The regioselectivity observed during these reactions suggests potential applications in synthetic organic chemistry .

Data Table: Biological Activities Overview

Biological ActivityDescriptionReference
AntimicrobialWeak antibacterial action; beta-lactamase inhibitor
Enzyme InteractionMethylation by carboxyl methyltransferases
RegioselectivitySelective methylation of dicarboxylic acids

Q & A

Q. Methodology :

Synthesis : React the methyl ester intermediate with hydrazine hydrate to form carbohydrazide, then condense with substituted aldehydes (e.g., 3-chlorobenzaldehyde) .

Biological screening :

  • HIV-1 reverse transcriptase inhibition assays (IC₅₀ values).
  • Cytotoxicity testing in MT-4 cells to determine selectivity indices .

Structure-activity relationship (SAR) : Electron-withdrawing substituents (e.g., Cl) enhance activity by improving target binding .

(Advanced) How can contradictions in solvent-free vs. solvent-based synthesis be resolved?

Contradictions arise from differing reaction efficiencies:

  • Solvent-free synthesis (e.g., acetic acid-mediated condensation) prioritizes eco-friendliness but may limit yield scalability .
  • Solvent-based methods (e.g., methanol reflux) offer higher reproducibility but require solvent recovery .
    Resolution : Hybrid approaches, such as using BiCl₃ in ethanol, balance yield (75–85%) and sustainability .

(Analytical) What methods assess the purity and stability of this compound under storage conditions?

  • HPLC : Purity >98% confirmed using C18 columns with UV detection (λ = 254 nm) .
  • Stability studies :
    • Accelerated degradation tests (40°C/75% RH) monitor decomposition via LC-MS .
    • Recrystallization from methanol ensures long-term stability by removing hygroscopic impurities .

(Advanced) What is the role of substituents on the pyridopyrimidine core in modulating biological activity?

  • Electron-deficient groups (e.g., –NO₂, –Cl) enhance π-π stacking with viral enzymes .
  • Hydrophobic substituents (e.g., arylidene moieties) improve membrane permeability .
  • Carbohydrazide linkers enable hydrogen bonding with target proteins, critical for anti-HIV activity .

(Advanced) How can crystallographic data resolve ambiguities in tautomeric forms of this compound?

Single-crystal X-ray diffraction (120 K) confirms:

  • Tautomeric preference : The 2,4,7-trioxo form dominates over enolic tautomers .
  • Hydrogen bonding : N–H···O interactions stabilize the lattice, validated by R-factor <0.055 .

(Methodological) What strategies mitigate byproduct formation during large-scale synthesis?

  • Stepwise addition : Slow introduction of DMAD to 6-amino-1,3-dimethyluracil minimizes dimerization .
  • Hot filtration : Removes insoluble impurities before recrystallization .
  • Catalyst recycling : BiCl₃ can be recovered via aqueous extraction, reducing waste .

(Advanced) How are computational methods (e.g., DFT) applied to predict reactivity and regioselectivity?

  • Density Functional Theory (DFT) : Models transition states for Michael-cyclization steps, predicting regioselectivity at C6 .
  • Molecular docking : Simulates binding modes of derivatives with HIV-1 reverse transcriptase to prioritize synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.